molecular formula C12H14ClNO2 B8587537 4-(morpholin-4-ylmethyl)benzoyl chloride

4-(morpholin-4-ylmethyl)benzoyl chloride

Cat. No. B8587537
M. Wt: 239.70 g/mol
InChI Key: BTOCBOHEIFMLMR-UHFFFAOYSA-N
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Patent
US06972343B1

Procedure details

2.33 g of α-morpholinoparatoluic acid are placed in 30 mL of CH2Cl2 and 3.76 g of SOCl2 are added. The not very homogenous solution is taken to reflux for 48 hours The white precipitate obtained is filtered, washed with CH2Cl2 and dried. 2.65 g of product is obtained (Yield=70%).
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=O)=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.O=S(Cl)[Cl:19]>C(Cl)Cl>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]([Cl:19])=[O:16])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
O1CCN(CC1)CC1=CC=C(C=C1)C(=O)O
Step Two
Name
Quantity
3.76 g
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours The white precipitate
Duration
48 h
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC1=CC=C(C=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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